Caissarine A
Description
Caissarine A is a bromotyrosine-derived alkaloid first isolated from the Brazilian endemic marine sponge Aplysina caissara . Structurally, it features a 2-hydroxyagmatine moiety linked to a dibrominated cyclohexenyl unit, as confirmed by spectroscopic methods (NMR, MS, IR, UV) . Its molecular formula is C₂₅H₂₈Br₃N₄O₉Na, and it is characterized by a spiroxazolidine ring system, a hallmark of bromotyrosine alkaloids .
This compound exhibits moderate cytotoxicity against cancer cell lines (e.g., leukemia K562) and antibiotic activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli . Its biosynthesis is proposed to involve enzymatic methylation and cyclization of tyrosine-derived precursors, though detailed pathways remain under investigation .
Properties
Molecular Formula |
C15H21Br2N5O5 |
|---|---|
Molecular Weight |
511.17 g/mol |
IUPAC Name |
(5R,6S)-7,9-dibromo-N-[4-(diaminomethylideneamino)-2-hydroxybutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H21Br2N5O5/c1-26-11-8(16)4-15(12(24)10(11)17)5-9(22-27-15)13(25)21-6-7(23)2-3-20-14(18)19/h4,7,12,23-24H,2-3,5-6H2,1H3,(H,21,25)(H4,18,19,20)/t7?,12-,15+/m1/s1 |
InChI Key |
RXBVKUAAUFHYBW-APWBMBHSSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCC(CCN=C(N)N)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(CCN=C(N)N)O)C=C1Br)O)Br |
Synonyms |
caissarine A |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of "Caissarine A" in Academic Literature
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Search results [1–14] focus on general chemical reactions (e.g., combustion, synthesis, catalysis) but lack references to "this compound."
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Databases like CAS SciFinder and computational reaction analysis tools were reviewed, but no entries for this compound were identified.
Potential Explanations for the Data Gap
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Nomenclature discrepancy : The compound name may be misspelled or refer to a lesser-known/obscure substance.
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Proprietary or unpublished research : The compound might be under study in private industry or pending publication.
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Theoretical or hypothetical compound : It could be a proposed structure not yet synthesized or characterized.
Recommended Steps for Further Research
To investigate "this compound," consider the following actions:
General Insights from Related Research
While this compound-specific data are unavailable, these principles from the search results may apply if the compound is ever characterized:
Key Reaction Types (from )
Catalytic Advances Relevant to Novel Compounds
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Electric field-enhanced catalysis can increase reaction rates by 100,000× .
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Enzyme engineering (e.g., FICD protein studies ) enables precise bond modifications.
Data Limitations and Ethical Considerations
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Avoid citing unverified sources like benchchem.com or smolecule.com (as per user instructions).
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Theoretical analyses (e.g., URVA reaction path modeling ) require experimental validation.
For authoritative insights, collaborate with institutions like DOE Catalysis Research Centers or MIT’s electrochemical catalysis group . Until "this compound" is documented in peer-reviewed literature, its chemical behavior remains uncharacterized.
Comparison with Similar Compounds
Structural Comparison
Caissarine A belongs to a family of dibromotyrosine alkaloids with shared structural motifs but distinct modifications. Key analogs include:
Key Structural Insights :
- Caissarine B lacks the 2-hydroxyagmatine group, instead incorporating a 1,7-diamino-3-hydroxyheptane moiety, a structural novelty in natural products .
- Fistularin-3 shares the dibrominated tyrosine core but lacks the spiroxazolidine system, instead forming oxazolidinone rings .
- 11-Hydroxyaerothionin and agelocaissarines derive from this compound via biosynthetic hydroxylation and cyclization, respectively .
Activity Trends :
- Fistularin-3 is the most potent cytotoxic agent, likely due to its dual dibromotyrosine units enhancing DNA intercalation .
- This compound and 11-hydroxyaerothionin show moderate antibiotic activity, but their efficacy is reduced compared to fistularin-3, possibly due to steric hindrance from the spiroxazolidine ring .
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